molecular formula C17H19N3O3 B252267 N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

Katalognummer B252267
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: FJOFXBMSSLZIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has garnered significant attention in the scientific community due to its potential applications in cancer therapy.

Wirkmechanismus

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have potent anti-cancer effects in preclinical studies. In addition to its anti-cancer effects, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have anti-inflammatory effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its high selectivity for PARP enzymes, which reduces the risk of off-target effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for clinical use. However, one of the limitations of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide. One potential direction is the combination of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide with other anti-cancer agents to enhance its efficacy. Another potential direction is the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide in clinical settings.
Conclusion:
In conclusion, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is a promising PARP inhibitor that has shown significant potential in cancer therapy. Its high selectivity for PARP enzymes and favorable pharmacokinetic profile make it a promising candidate for clinical use. Future research is needed to further explore its potential applications and to optimize its use in clinical settings.

Synthesemethoden

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-nicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-methoxybenzamido) ethylamine to yield N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, such as N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancers. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be effective in killing cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Eigenschaften

Molekularformel

C17H19N3O3

Molekulargewicht

313.35 g/mol

IUPAC-Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-13(11-20-12)16(21)18-9-10-19-17(22)14-5-3-4-6-15(14)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,21)(H,19,22)

InChI-Schlüssel

FJOFXBMSSLZIGK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

Löslichkeit

45.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.